molecular formula C6H5BrFNO B2733166 5-Bromo-2-fluoro-4-methoxypyridine CAS No. 1211588-65-6

5-Bromo-2-fluoro-4-methoxypyridine

Cat. No. B2733166
CAS RN: 1211588-65-6
M. Wt: 206.014
InChI Key: XEWYVVFNEQJSBH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a bromine atom, at the 2nd position with a fluorine atom, and at the 4th position with a methoxy group (–OCH3) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 206.01 and a molecular formula of C6H5BrFNO . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 183.3±35.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization of Nucleosides 5-Bromo-2-fluoro-4-methoxypyridine is a key intermediate in the synthesis of various pyridine nucleosides, demonstrating its utility in the development of nucleoside analogues for potential therapeutic applications. For instance, its transformation into 4-amino-5-fluoro-2-methoxypyridine and further into blocked nucleosides highlights its role in the synthesis of compounds related to 5-fluorocytosine, a notable antifungal drug. This process involves a series of reactions, including reduction, acetylation, and condensation, showcasing the chemical versatility and importance of this compound in medicinal chemistry research (Nesnow & Heidelberger, 1975).

Development of Antagonists and Synthesis Techniques Another application is in the efficient synthesis of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists. A study detailed the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the compound's significance in developing receptor antagonists. This research demonstrates the strategic use of this compound derivatives in the synthesis of complex molecules with potential applications in neuropharmacology (Hirokawa, Horikawa, & Kato, 2000).

Fluorophore Synthesis for Photophysical Studies The compound's derivatives have been used in synthesizing fluorophores for photophysical studies. A notable example is the development of a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, showcasing the compound's utility in creating high-performance luminescent materials. This application underscores the potential of this compound in photophysical research and the development of materials for optical imaging and sensing technologies (Ghosh et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

5-bromo-2-fluoro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWYVVFNEQJSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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